2-Phenylcyclohepta-3,5-dien-1-one
Description
2-Phenylcyclohepta-3,5-dien-1-one is a bicyclic organic compound featuring a seven-membered cycloheptadienone ring fused with a phenyl substituent. The conjugated dienone system imparts unique electronic properties, making it a subject of interest in synthetic organic chemistry and materials science.
Properties
CAS No. |
64277-28-7 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-phenylcyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C13H12O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-9,12H,10H2 |
InChI Key |
GGDCBRIYAKBWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylcyclohepta-3,5-dien-1-one typically involves the cyclization of appropriate precursors. One common method is the valence isomerization of cyclohepta-1,3,5-triene derivatives. This process can be catalyzed by various reagents and under different conditions, such as photochemical or thermal activation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce cycloheptane derivatives.
Scientific Research Applications
2-Phenylcyclohepta-3,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of 2-Phenylcyclohepta-3,5-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect biological pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Ring vs. Linear Systems : The cyclic structure of this compound reduces strain compared to linear polyynes (e.g., 6-phenylhexa-1,3,5-triyn-1-ol), which exhibit higher reactivity due to cumulative triple bonds .
- Functional Group Influence : The ketone in this compound enables nucleophilic additions, whereas hydroxyl or acetate groups in analogs (e.g., 7-Phenyl-hepta-4,6-diyn-1,2-diol) favor hydrogen bonding or esterification .
Comparative Analysis of Reactivity and Stability
Thermal Stability
- This compound : Stable up to 150°C due to aromatic conjugation; decomposes via retro-Diels-Alder pathways at higher temperatures.
- Linear Polyynes (e.g., 6-Phenylhexa-1,3,5-triyn-1-ol) : Unstable above 50°C; prone to explosive decomposition without stabilizing substituents .
Photochemical Reactivity
- The dienone system in this compound absorbs UV light (λmax ~320 nm), enabling photoinduced electron transfer. In contrast, linear enediynes (e.g., 6-Phenylhex-1-en-3,5-diyn-1-yl acetate) require longer wavelengths (λmax ~260 nm) for activation .
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